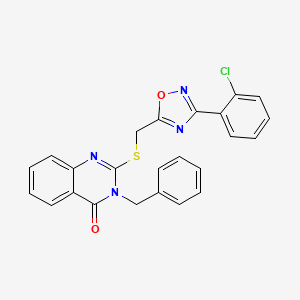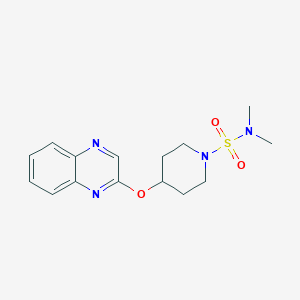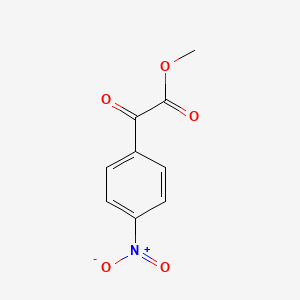
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a morpholino group, and a sulfonamide group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The dimethylamino group could potentially be introduced using a reagent like dimethylamine, while the morpholino group could be derived from morpholine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the dimethylamino group could potentially make the compound a weak base, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the dimethylamino group could be protonated under acidic conditions, while the sulfonamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the presence of multiple rings could increase its lipophilicity .Aplicaciones Científicas De Investigación
Fluorescent Probing and Protein Binding
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe with significant fluorescence when bound to proteins, such as bovine serum albumin. This spectral property facilitates the indirect measurement of the binding of certain compounds to proteins, offering a simple, sensitive, and rapid determination method. The primary binding site appears to be the aromatic ring, suggesting hydrophobic interactions as the binding mechanism (Jun et al., 1971).
Synthesis and Structural Applications
The synthesis of tetrahydroisoquinolines, which are essential in developing potential drug analogs, involves the use of sulfonamide derivatives. This process underlines the significance of sulfonamides in creating complex organic structures that are foundational in pharmaceuticals targeting cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).
Membrane Technology
Sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups demonstrate remarkable properties for proton exchange membranes. These materials exhibit low water uptake and significant dimensional stability, even at elevated temperatures, due to the strong electrostatic interactions between the alkyl ammonium and sulfonic acid groups. This application is critical in fuel cell technology and other membrane-based separation processes (Zhang et al., 2010).
pH-sensitive Fluorescent Sensors
Europium(III) complexes with sulfonamide derivatives have been developed as fluorescent pH probes, capable of monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. These sensors can detect pH values in both near-neutral and acidic pH ranges, demonstrating their utility in both in vitro and in vivo applications (Zhang et al., 2011).
Antimicrobial and Modulating Activity
Sulfonamides like 4-(Phenylsulfonyl) morpholine exhibit antimicrobial properties and can modulate the activity of standard and multi-resistant strains of various bacteria and fungi. These compounds are instrumental in addressing the challenges posed by antibiotic resistance, highlighting their potential in developing new antimicrobial strategies (Oliveira et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h7-12,17,24-25H,3-6,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTVLHDLBVUGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

